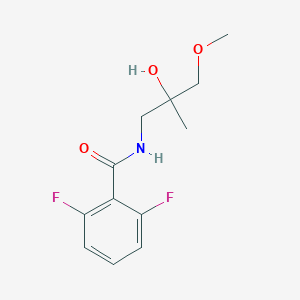

2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3/c1-12(17,7-18-2)6-15-11(16)10-8(13)4-3-5-9(10)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELWASAUDGJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC=C1F)F)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Amide Formation: The 2,6-difluorobenzoic acid is reacted with 2-hydroxy-3-methoxy-2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide.

2,6-Difluoroaniline: Another fluorinated benzene derivative with different functional groups.

2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A compound with a similar structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the hydroxy-methoxy-methylpropyl chain makes it a versatile compound for various applications.

Biological Activity

2,6-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the benzamide class, characterized by its unique molecular structure which includes two fluorine atoms on the benzene ring and a complex propyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15F2NO3

- Molecular Weight : 263.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development. The hydroxy and methoxy groups may also play a role in modulating the compound's pharmacological effects.

Antiproliferative Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, suggesting that this compound may possess comparable efficacy.

Antioxidative Activity

The antioxidative potential of this compound has been explored through various assays. Compounds with hydroxy and methoxy substitutions have demonstrated enhanced antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This property may contribute to the compound's ability to mitigate oxidative stress-related cellular damage.

Antibacterial Activity

Preliminary studies have indicated that benzamide derivatives can exhibit antibacterial properties. For example, certain hydroxy-substituted derivatives have shown effective inhibition against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antiproliferative effects of various benzamide derivatives on cancer cell lines, reporting IC50 values for selected compounds in the low micromolar range. |

| Study B | Examined the antioxidative properties of hydroxy-substituted benzamides using spectroscopic methods, confirming enhanced activity compared to traditional antioxidants. |

| Study C | Evaluated antibacterial activity against E. faecalis, noting significant inhibition at low concentrations for selected derivatives. |

Case Study: Antiproliferative Effects

In a study focusing on the synthesis and biological evaluation of N-substituted benzimidazole carboxamides (which share structural similarities), it was found that compounds with hydroxy and methoxy groups displayed pronounced antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM). The study emphasized the importance of functional group positioning in enhancing biological efficacy.

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide?

The synthesis typically begins with the preparation of the 2,6-difluorobenzamide core. A common route involves reacting 2,6-difluoroaniline with benzoyl chloride under controlled conditions to form the benzamide backbone. Subsequent functionalization introduces the 2-hydroxy-3-methoxy-2-methylpropyl group via nucleophilic substitution or coupling reactions. Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC or LC-MS. Yield optimization often requires adjusting solvent polarity (e.g., DMF or THF) and temperature .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR are essential for confirming substitution patterns and stereochemistry. Fluorine atoms induce distinct splitting patterns in H NMR, while F NMR can resolve electronic effects .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond angles and torsional strain in the hydroxy-methoxy side chain .

Advanced Research Questions

Q. How do fluorine substituents at the 2,6-positions influence electronic properties and reactivity?

Fluorine’s electronegativity reduces electron density on the benzamide ring, enhancing resistance to electrophilic substitution. This increases stability in acidic/basic conditions and directs regioselectivity in cross-coupling reactions. Computational studies (DFT) can map electrostatic potential surfaces to predict sites for nucleophilic attack or hydrogen bonding with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for difluorobenzamide derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. To address this:

- Perform orthogonal bioactivity assays (e.g., enzymatic inhibition vs. cellular cytotoxicity).

- Use high-purity standards (≥98% by HPLC) and control for stereochemical integrity .

- Compare results with structurally analogous compounds (e.g., PROTAC derivatives ) to isolate substituent-specific effects.

Q. How can X-ray crystallography elucidate conformational flexibility in the hydroxy-methoxy side chain?

Single-crystal analysis reveals torsional angles between the benzamide core and the side chain. For example, in related compounds, the hydroxy group forms intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing a planar conformation. SHELX refinement can quantify deviations from ideal geometry, while temperature-dependent studies assess dynamic behavior .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or PROTAC component?

- Kinase profiling : Use fluorescence polarization assays to measure IC values against recombinant kinases (e.g., GSK-3β ).

- PROTAC design : Couple the benzamide core to E3 ligase ligands (e.g., pomalidomide) via flexible linkers. Evaluate target protein degradation via western blotting and cellular thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.